molecular formula C11H12Cl2N4O5 B8369877 3,5-Dinitro-4-[bis(2-chloroethyl)amino]benzamide

3,5-Dinitro-4-[bis(2-chloroethyl)amino]benzamide

Cat. No. B8369877
M. Wt: 351.14 g/mol
InChI Key: MEBDZSOVEKGEBX-UHFFFAOYSA-N
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Patent
US05571845

Procedure details

The above acid (XV: X=Cl, Z=OH) was converted to the crude acid chloride (XV: X=Cl, Z=Cl), which was dissolved in dry Et2O (100 mL), cooled to 5° C., and treated dropwise with aqueous NH3 (20 mL of a 3N solution, 60 mmol). After 10 min the solution was worked up, and the residue was chromatographed on silica. Elution with EtOAc/petroleum ether (3:7) gave foreruns, while EtOAc/petroleum ether (7:3) gave 4-[N,N-bis(2-chloroethyl)amino]-3,5-dinitrobenzamide (23) (Ig: X=Cl, R=CONH2) (80% overall yield), mp (EtOAc/petroleum ether) 113°-116° C. 1H NMR (CD3COCD3) δ 8.61 (s, 2 H, H-2,6), 7.98, 7.24 (2xbr, 2 H, CONH2), 3.75 (t, J=7.0 Hz, 4 H, CH2Cl), 3.50 (t, 4 H, CH2N). 13C NMR δ 164.91 (CONH2), 149.32 (C-4), 140.07 (C-3,5), 132.18 (C-1), 128.91 (C-2,6), 56.37 (CH2N), 42.55 (CH2Cl). Anal. (C11H12Cl2N4O5) C,H,N,Cl.
Name
XV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][C:9]=1[N+:20]([O-:22])=[O:21])[CH2:5][CH2:6][Cl:7].[NH3:23]>CCOCC>[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[C:16]([N+:17]([O-:19])=[O:18])=[CH:15][C:11]([C:12]([NH2:23])=[O:13])=[CH:10][C:9]=1[N+:20]([O-:22])=[O:21])[CH2:5][CH2:6][Cl:7]

Inputs

Step One
Name
XV
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN(CCCl)C1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN(CCCl)C1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica
WASH
Type
WASH
Details
Elution with EtOAc/petroleum ether (3:7)
CUSTOM
Type
CUSTOM
Details
gave foreruns

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClCCN(CCCl)C1=C(C=C(C(=O)N)C=C1[N+](=O)[O-])[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.